Cas no 1780658-45-8 (2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol)

2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol is a specialized organic compound characterized by its unique 2,2-difluoroethyl and 2,5-dimethylphenyl substituents. This compound exhibits notable stability and reactivity, making it an ideal choice for various synthetic applications. Its distinct structural features contribute to its effectiveness in organic synthesis, offering researchers a versatile tool for constructing complex molecular frameworks.
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol structure
1780658-45-8 structure
商品名:2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
CAS番号:1780658-45-8
MF:C10H12F2O
メガワット:186.198490142822
CID:5893506
PubChem ID:58543609

2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
    • 2-(2,5-dimethylphenyl)-2,2-difluoroethanol
    • SCHEMBL15957622
    • YTISOUUWTYDRNH-UHFFFAOYSA-N
    • EN300-1941632
    • 1780658-45-8
    • インチ: 1S/C10H12F2O/c1-7-3-4-8(2)9(5-7)10(11,12)6-13/h3-5,13H,6H2,1-2H3
    • InChIKey: YTISOUUWTYDRNH-UHFFFAOYSA-N
    • ほほえんだ: FC(CO)(C1C=C(C)C=CC=1C)F

計算された属性

  • せいみつぶんしりょう: 186.08562133g/mol
  • どういたいしつりょう: 186.08562133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 20.2Ų

2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1941632-0.1g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
0.1g
$1031.0 2023-09-17
Enamine
EN300-1941632-0.25g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
0.25g
$1078.0 2023-09-17
Enamine
EN300-1941632-1.0g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
1g
$1172.0 2023-05-31
Enamine
EN300-1941632-5.0g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
5g
$3396.0 2023-05-31
Enamine
EN300-1941632-0.5g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
0.5g
$1124.0 2023-09-17
Enamine
EN300-1941632-10g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
10g
$5037.0 2023-09-17
Enamine
EN300-1941632-0.05g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
0.05g
$983.0 2023-09-17
Enamine
EN300-1941632-10.0g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
10g
$5037.0 2023-05-31
Enamine
EN300-1941632-2.5g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
2.5g
$2295.0 2023-09-17
Enamine
EN300-1941632-5g
2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol
1780658-45-8
5g
$3396.0 2023-09-17

2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol 関連文献

2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-olに関する追加情報

Professional Introduction to 2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol (CAS No. 1780658-45-8)

2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol, identified by its Chemical Abstracts Service number CAS No. 1780658-45-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest in both academic and industrial settings.

The molecular structure of 2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol consists of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, coupled with a difluoroethanol moiety. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, which are pivotal in determining its reactivity and potential applications.

In recent years, there has been growing attention on fluoroalkyl compounds due to their enhanced metabolic stability and bioavailability. The presence of two fluorine atoms in the difluoroethanol group of this compound contributes to its stability and makes it a valuable candidate for further investigation in drug development. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, often leading to improved efficacy and reduced side effects.

Research has demonstrated that compounds containing fluoroalkyl groups can exhibit novel interactions with biological targets. The dimethylphenyl moiety in this molecule can serve as a pharmacophore, interacting with specific receptors or enzymes in biological systems. This interaction potential has led to its exploration in various therapeutic areas, including central nervous system disorders and inflammatory conditions.

The synthesis of 2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly used in the preparation of this compound. These synthetic approaches highlight the compound's complexity and the expertise required for its production.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. The combination of the phenyl ring with fluorinated alcohols creates a scaffold that can be modified to target specific diseases. For instance, modifications at the hydroxyl group or the aromatic ring can lead to derivatives with enhanced binding affinity to biological targets. This flexibility makes 2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol a versatile building block for drug discovery.

In vitro studies have begun to uncover the biological activity of this compound. Preliminary experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The ability of fluoroalkyl compounds to modulate enzyme activity is well-documented, and further research is warranted to explore these interactions in greater detail.

The pharmacological profile of dimethylphenyl-substituted compounds is also an area of active investigation. These substituents can influence both the potency and selectivity of drug candidates. By systematically varying the substitution pattern on the phenyl ring, researchers can fine-tune the pharmacological properties of the molecule. This approach is particularly valuable in developing drugs with minimal off-target effects.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict how 2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol interacts with biological targets at the atomic level. These simulations provide insights into binding affinities, metabolic pathways, and potential side effects. Such information is crucial for optimizing drug candidates before they enter clinical trials.

The industrial significance of this compound extends beyond academic research. Pharmaceutical companies are increasingly interested in fluorinated compounds due to their commercial potential. The ability to produce high-purity batches of CAS No. 1780658-45-8 on an industrial scale would open up new avenues for therapeutic development. Advances in synthetic chemistry and process optimization are essential for realizing this potential.

The environmental impact of producing and using fluoroalkyl compounds is also a consideration. While these compounds offer numerous benefits in drug development, their synthesis often involves hazardous reagents or generates waste products. Sustainable synthetic routes are being explored to minimize environmental impact without compromising efficiency or yield.

In conclusion, 2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol represents a promising compound with significant applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases. Ongoing research efforts aim to fully elucidate its biological activity and optimize its synthesis for industrial use. As our understanding of fluorinated compounds grows, so too does their potential to revolutionize medicine.

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